molecular formula C8H17NO3 B154590 N-Boc-N-methyl-aminoethanol CAS No. 57561-39-4

N-Boc-N-methyl-aminoethanol

Cat. No. B154590
CAS RN: 57561-39-4
M. Wt: 175.23 g/mol
InChI Key: RFDSJHHLGFFVHD-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

A mixture of 2-(methylamino)ethanol (5.2 g, 69.2 mmol) and tert-butyl dicarbonate (15.8 g, 72.7 mmol) in methylene chloride (200 mL) was stirred at room temperature for 16 hours. The reaction mixture was diluted with methylene chloride, and the organic layer was then washed with water, dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give (2-hydroxyethyl)methylcarbamic acid 1,1-dimethylethyl ester (12.1 g, yield 100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
tert-butyl dicarbonate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[C:6]([O:13]C([O-])=O)([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=O>C(Cl)Cl>[CH3:12][C:9]([O:8][C:6](=[O:13])[N:2]([CH2:3][CH2:4][OH:5])[CH3:1])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
CNCCO
Name
tert-butyl dicarbonate
Quantity
15.8 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C)(C)OC(N(C)CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.